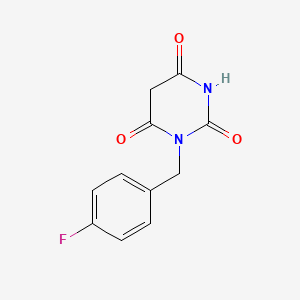![molecular formula C12H17Cl2NO2 B5120563 N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine, also known as DPEP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. It is a selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine selectively binds to the dopamine transporter and inhibits its activity. This leads to increased dopamine signaling in the brain, which has been shown to have a positive effect on motor function and attention. The exact mechanism by which N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine interacts with the dopamine transporter is still under investigation, but it is believed to involve a conformational change in the transporter protein.
Biochemical and Physiological Effects:
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine signaling in the brain, which has a positive effect on motor function and attention. It has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation. N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has also been shown to have a low affinity for other monoamine transporters, which suggests that it may have a high degree of selectivity for the dopamine transporter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in neurological disorders. However, one of the limitations of using N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Direcciones Futuras
There are a number of future directions for the study of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the investigation of the role of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine in the treatment of neurological disorders such as Parkinson's disease and ADHD. Finally, there is a need for more in-depth studies of the biochemical and physiological effects of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 3-methoxy-1-propanamine in the presence of a base to yield N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action makes N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine a potential candidate for the treatment of neurological disorders such as Parkinson's disease and ADHD.
Propiedades
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2/c1-16-7-2-5-15-6-8-17-10-3-4-11(13)12(14)9-10/h3-4,9,15H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWZVKZQGSMARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)

![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)